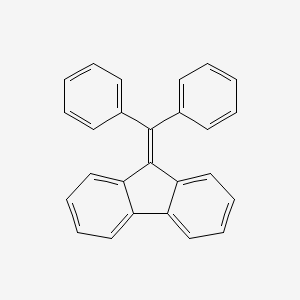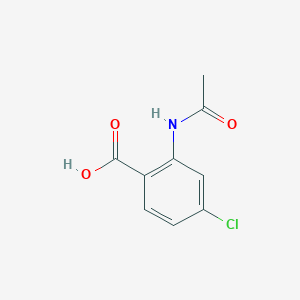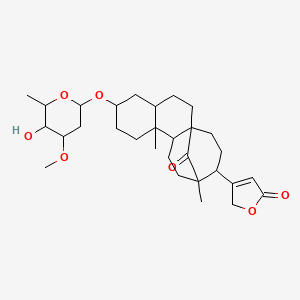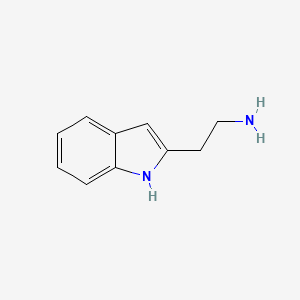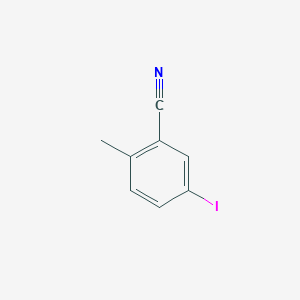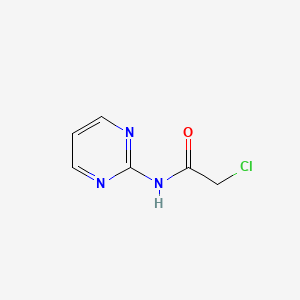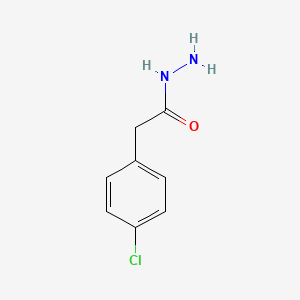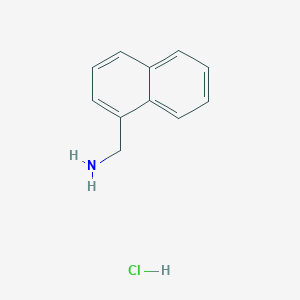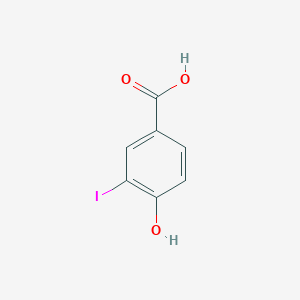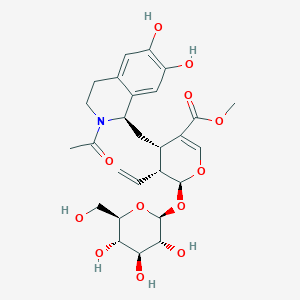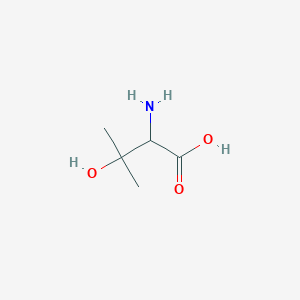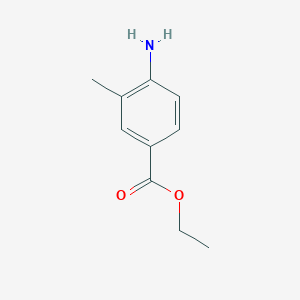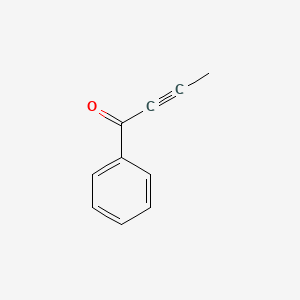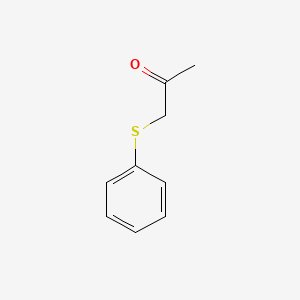
(Phenylthio)propanone
Vue d'ensemble
Description
(Phenylthio)propanone, also known as 1-(phenylsulfanyl)acetone, is a chemical compound with the CAS Number: 5042-53-5 . It has a molecular weight of 166.24 .
Molecular Structure Analysis
The molecular structure of (Phenylthio)propanone is represented by the linear formula C9H10OS . The InChI code for this compound is 1S/C9H10OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 .Physical And Chemical Properties Analysis
(Phenylthio)propanone is a compound with a boiling point of 142/17 Torr and a melting point of 34-35 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Secondary Alcohols
(Phenylthio)propanone serves as a precursor in the synthesis of secondary alcohols. A notable application is its use in obtaining optically pure (S)-3-phenylthio-1,2-propanediol via enantioselective reduction. This compound is a convenient precursor for both enantiomers of secondary alcohols, as demonstrated in the synthesis of enantiomeric forms of 5-hexadecanolide (Fujisawa, Itoh, Nakai, & Sato, 1985).
Biotransformation to β-Hydroxy Sulfoxides
The biotransformation of (phenylthio)propanone using specific fungal species like Helminthosporium sp. NRRL 4671 results in sulfur oxidation to sulfoxide and carbonyl reduction to alcohol, leading to the formation of single diastereomers of β-hydroxy sulfoxides. This process demonstrates the potential of (phenylthio)propanone in microbial oxidation and reduction reactions to yield chiral compounds (Holland, Ihasz, & Lounsbery, 2002).
Synthesis of Useful Synthons
2-Phenylthio-3-bromopropene, derived from (phenylthio)propanone, is used as a valuable synthon in organic chemistry. It is prepared through a simple rearrangement and serves as an annulating agent for various compounds, proving its utility in synthetic organic chemistry (Chen, Zhao, Lu, & Cohen, 2006).
Chiral Intermediate in Antidepressant Synthesis
(Phenylthio)propanone derivatives, like 3-chloro-1-phenyl-1-propanone, are utilized as chiral intermediates in the synthesis of antidepressant drugs. The yeast reductase YOL151W has been shown to be particularly effective in reducing 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form with high enantioselectivity (Choi, Choi, Kim, Uhm, & Kim, 2010).
Electrosynthesis in Green Chemistry
The electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides showcases the application of (phenylthio)propanone in green chemistry. This process involves a one-step electrochemical acylation reaction in a micro-flow cell electrolysis process, emphasizing the compound's role in sustainable chemical practices (He, Watts, Marken, & Haswell, 2007).
Propriétés
IUPAC Name |
1-phenylsulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBEJBUPRGGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289455 | |
| Record name | (PHENYLTHIO)PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylthio)propanone | |
CAS RN |
5042-53-5 | |
| Record name | 5042-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (PHENYLTHIO)PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5042-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


